An In-depth Technical Guide to 2-(4-Bromophenoxy)ethanimidamide (CAS 777801-29-3)
An In-depth Technical Guide to 2-(4-Bromophenoxy)ethanimidamide (CAS 777801-29-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)ethanimidamide, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and analogous structures to offer insights into its physicochemical properties, plausible synthetic routes, predicted analytical characteristics, and potential biological activities. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and related compounds in drug discovery and other applications.
Introduction
2-(4-Bromophenoxy)ethanimidamide is an organic molecule featuring a bromophenoxy group linked to an ethanimidamide moiety. The presence of the electron-withdrawing bromine atom on the phenyl ring, the flexible ether linkage, and the basic amidine group suggests a potential for diverse chemical reactivity and biological interactions. Amidine-containing compounds are known to be structural mimics of guanidinium and ammonium ions, enabling them to interact with various biological targets such as enzymes and receptors. This guide will delve into the core chemical aspects of this compound, providing a theoretical and practical framework for its synthesis and characterization.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-(4-Bromophenoxy)ethanimidamide is presented in Table 1.
| Property | Value | Source |
| CAS Number | 777801-29-3 | N/A |
| Molecular Formula | C₈H₉BrN₂O | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | N/A |
| Solubility | Predicted to be soluble in polar organic solvents | N/A |
| Topological Polar Surface Area (TPSA) | 59.1 Ų | [1] |
| Predicted LogP | 1.76 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis Methodology
A plausible and efficient synthetic route to 2-(4-Bromophenoxy)ethanimidamide involves a two-step process, beginning with the synthesis of the nitrile precursor, 2-(4-bromophenoxy)acetonitrile, via a Williamson ether synthesis, followed by its conversion to the target ethanimidamide using the Pinner reaction.
Step 1: Synthesis of 2-(4-bromophenoxy)acetonitrile (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[2][3][4] In this step, 4-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, displacing the halide from chloroacetonitrile.
Experimental Protocol: Synthesis of 2-(4-bromophenoxy)acetonitrile
-
Materials:
-
4-Bromophenol
-
Chloroacetonitrile
-
Potassium carbonate (or another suitable base like sodium hydride)
-
Acetone (or another suitable polar aprotic solvent)
-
-
Procedure:
-
To a stirred solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Heat the mixture to reflux for 30 minutes.
-
Slowly add chloroacetonitrile (1.1 eq) to the reaction mixture.
-
Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(4-bromophenoxy)acetonitrile.
-
Caption: Workflow for Williamson Ether Synthesis of the Nitrile Precursor.
Step 2: Conversion to 2-(4-Bromophenoxy)ethanimidamide (Pinner Reaction)
The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to amidines.[1][5][6][7] This acid-catalyzed reaction involves the treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride (Pinner salt). Subsequent treatment with ammonia affords the desired amidine.[1]
Experimental Protocol: Synthesis of 2-(4-Bromophenoxy)ethanimidamide Hydrochloride
-
Materials:
-
2-(4-bromophenoxy)acetonitrile
-
Anhydrous ethanol
-
Anhydrous hydrogen chloride (gas or a solution in a non-reactive solvent)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve 2-(4-bromophenoxy)acetonitrile (1.0 eq) in anhydrous ethanol (excess) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution until saturation, or add a saturated solution of HCl in an anhydrous solvent.
-
Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for an extended period (typically 24-48 hours), monitoring for the formation of a precipitate (the imidate hydrochloride).
-
Collect the precipitated ethyl 2-(4-bromophenoxy)ethanimidate hydrochloride by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Experimental Protocol: Conversion to 2-(4-Bromophenoxy)ethanimidamide
-
Materials:
-
Ethyl 2-(4-bromophenoxy)ethanimidate hydrochloride
-
Anhydrous ethanol
-
Ammonia (gas or a solution in ethanol)
-
-
Procedure:
-
Suspend the ethyl 2-(4-bromophenoxy)ethanimidate hydrochloride (1.0 eq) in anhydrous ethanol.
-
Cool the suspension to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in ethanol until the mixture is basic.
-
Stir the reaction mixture at room temperature, monitoring the conversion by TLC.
-
Upon completion, filter off the ammonium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-Bromophenoxy)ethanimidamide.
-
Purify the product by recrystallization or column chromatography.
-
Sources
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Pinner Reaction [drugfuture.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
Figure 1. General structure of an amidine functional group. The R groups can be hydrogen, alkyl, or aryl substituents.[